2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide
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Overview
Description
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide is a chemical compound with the molecular formula C8H10ClNOS It is a derivative of acetamide, featuring a thiophene ring substituted at the 3-position with a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide typically involves the reaction of thiophene-3-carboxaldehyde with methylamine, followed by chlorination. The general synthetic route can be summarized as follows:
Formation of the intermediate: Thiophene-3-carboxaldehyde reacts with methylamine to form N-methyl-N-(thiophen-3-ylmethyl)amine.
Chlorination: The intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Formation of N-methyl-N-(thiophen-3-ylmethyl)acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrothiophenes.
Hydrolysis: Formation of thiophene-3-carboxylic acid and methylamine.
Scientific Research Applications
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: The compound’s thiophene ring makes it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(thiophen-2-ylmethyl)acetamide
- 2-chloro-N-(thiophen-3-ylmethyl)acetamide
- 2-chloro-N-(thiophen-4-ylmethyl)acetamide
Uniqueness
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide is unique due to the specific substitution pattern on the thiophene ring, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
2-chloro-N-methyl-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNOS/c1-10(8(11)4-9)5-7-2-3-12-6-7/h2-3,6H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWGTYGJMKTLDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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